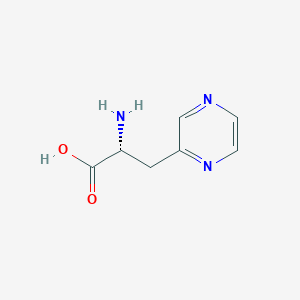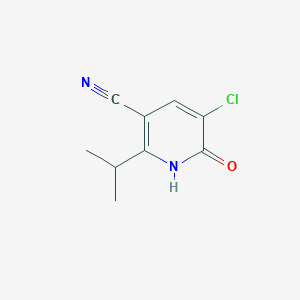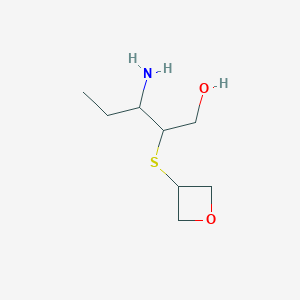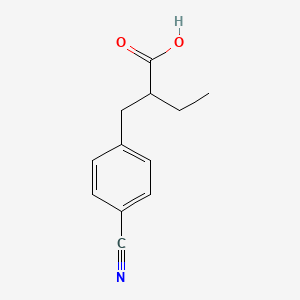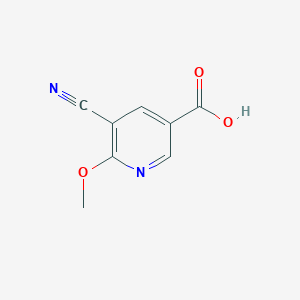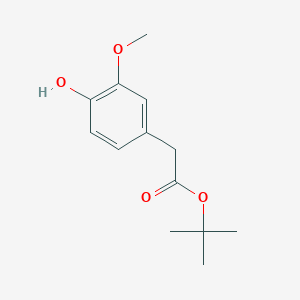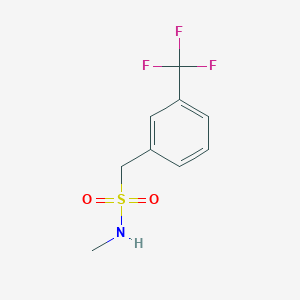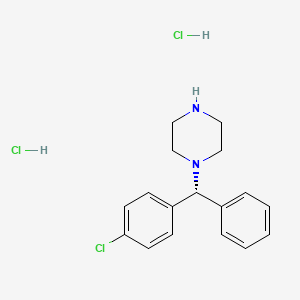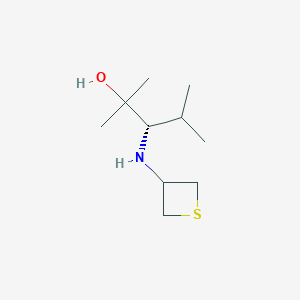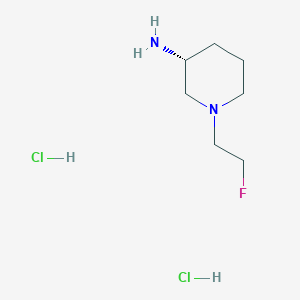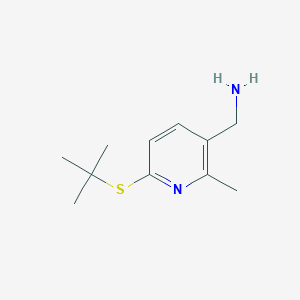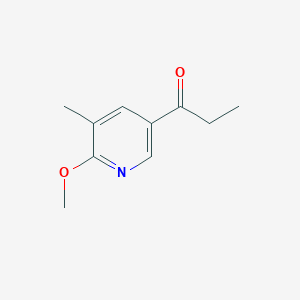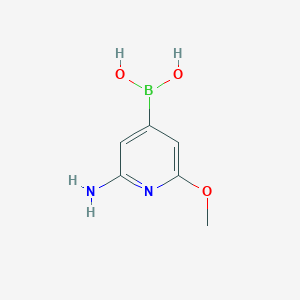
2-Amino-6-methoxypyridin-4-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-amino-6-methoxypyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-6-methoxypyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the transition-metal-catalyzed borylation of halopyridines using diboron reagents. For instance, a palladium-catalyzed borylation reaction can be employed, where the halopyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (2-amino-6-methoxypyridin-4-yl)boronic acid may involve similar borylation techniques but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow processes and the use of more robust catalysts to handle large-scale reactions.
Análisis De Reacciones Químicas
Types of Reactions
(2-amino-6-methoxypyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or other oxygen-containing derivatives.
Substitution: The amino and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are alcohols or ketones.
Substitution: The major products depend on the nucleophile used but can include substituted pyridines.
Aplicaciones Científicas De Investigación
(2-amino-6-methoxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Medicine: Boronic acids are known for their potential as enzyme inhibitors, and (2-amino-6-methoxypyridin-4-yl)boronic acid could be explored for such applications.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronics.
Mecanismo De Acción
The mechanism of action of (2-amino-6-methoxypyridin-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
(4-Methoxyphenyl)boronic Acid: Similar in structure but with a methoxy group on the phenyl ring instead of the pyridine ring.
(2-Aminophenyl)boronic Acid: Similar in structure but with an amino group on the phenyl ring.
Uniqueness
(2-amino-6-methoxypyridin-4-yl)boronic acid is unique due to the presence of both amino and methoxy groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile building block for the synthesis of more complex molecules with specific properties.
Propiedades
Fórmula molecular |
C6H9BN2O3 |
|---|---|
Peso molecular |
167.96 g/mol |
Nombre IUPAC |
(2-amino-6-methoxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3,10-11H,1H3,(H2,8,9) |
Clave InChI |
SXZJQMUAVMVUBM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)OC)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



